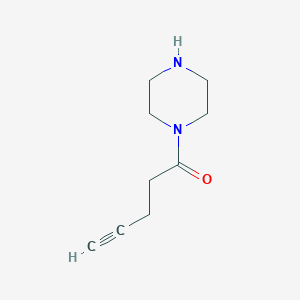1-(Piperazin-1-yl)pent-4-yn-1-one
CAS No.:
Cat. No.: VC13579845
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N2O |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 1-piperazin-1-ylpent-4-yn-1-one |
| Standard InChI | InChI=1S/C9H14N2O/c1-2-3-4-9(12)11-7-5-10-6-8-11/h1,10H,3-8H2 |
| Standard InChI Key | MZUWFAOLGNFSLH-UHFFFAOYSA-N |
| SMILES | C#CCCC(=O)N1CCNCC1 |
| Canonical SMILES | C#CCCC(=O)N1CCNCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(Piperazin-1-yl)pent-4-yn-1-one (CHNO) features a five-carbon chain with a terminal alkyne group (C≡CH) at position 4 and a ketone group at position 1, substituted by a piperazine ring. The piperazine group introduces two nitrogen atoms, contributing to the compound’s basicity and hydrogen-bonding capacity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 164.21 g/mol |
| Exact Mass | 164.095 Da |
| Topological Polar SA | 32.6 Ų |
| LogP (Predicted) | 1.2 |
The alkyne group confers reactivity toward click chemistry (e.g., Huisgen cycloaddition), while the ketone enables nucleophilic additions or condensations .
Synthetic Routes and Optimization
Acylation of Piperazine
A plausible synthesis involves the acylation of piperazine with pent-4-ynoic acid derivatives. For instance, reacting piperazine with pent-4-ynoyl chloride in the presence of a base like triethylamine could yield the target compound :
This method mirrors procedures used for analogous piperazine-acryloyl conjugates .
Michael Addition Strategies
Alternative routes may exploit Michael additions, where piperazine acts as a nucleophile attacking α,β-unsaturated ketones. For example, reacting piperazine with pent-4-yn-1-one under basic conditions could facilitate this pathway .
Pharmacological and Biomedical Applications
Kinase Inhibitor Scaffolds
Compounds like 6-Ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide highlight the role of piperazine in kinase inhibition . The alkyne group in the target compound could enable bioorthogonal tagging for target identification in kinase studies .
Future Directions and Research Gaps
Synthetic Chemistry
-
Click Chemistry Functionalization: Leveraging the alkyne for Cu(I)-catalyzed azide-alkyne cycloaddition to create triazole-linked prodrugs .
-
Structure-Activity Relationship (SAR) Studies: Modifying the ketone or piperazine to enhance bioavailability or target affinity .
Biological Screening
Prioritize assays for PARP1/2 inhibition, kinase profiling, and cytotoxicity in cancer cell lines (e.g., MCF-7) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume